molecular formula C8H4F2O4 B8464205 3,4-Difluorophthalic acid

3,4-Difluorophthalic acid

Cat. No.: B8464205
M. Wt: 202.11 g/mol
InChI Key: RMMMGBXGXJSZSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-Difluorophthalic acid is a fluorinated aromatic building block of significant interest in advanced materials research. While specific studies on the 3,4-difluoro isomer are not covered in the search results, research on structurally similar fluorinated phthalic acids provides strong indications of its potential utility. For instance, fluorinated phthalic acids like 3,4,5,6-tetrafluorophthalic acid have been identified as key ligands in constructing metal-organic frameworks (MOFs), where the fluorine atoms can create specific adsorption sites for gases like H2 and CO2, and enhance selectivity in gas separation processes . The incorporation of fluorine atoms into organic ligands is a established strategy to impart unique characteristics to porous materials, including high hydrophobicity and specific host-guest interactions . As a reagent, this compound serves as a precursor for the synthesis of complex molecules and functional materials. The presence of two fluorine atoms on the aromatic ring adjacent to the carboxylic acid groups makes it a valuable intermediate for developing novel polymers, ligands for coordination chemistry, and other specialty chemicals. Researchers can leverage this compound to explore structure-property relationships in material science and catalysis. This product is intended for research and further chemical synthesis. It is For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H4F2O4

Molecular Weight

202.11 g/mol

IUPAC Name

3,4-difluorophthalic acid

InChI

InChI=1S/C8H4F2O4/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2H,(H,11,12)(H,13,14)

InChI Key

RMMMGBXGXJSZSY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(=O)O)C(=O)O)F)F

Origin of Product

United States

Contextualization Within Fluorinated Aromatic Dicarboxylic Acids

Fluorinated aromatic dicarboxylic acids are a class of compounds that have garnered considerable attention due to the profound influence of fluorine substitution on their chemical and physical properties. The introduction of fluorine atoms into an aromatic ring can significantly alter its electronic characteristics, acidity, and reactivity. researchgate.net These modifications make fluorinated dicarboxylic acids valuable building blocks in the synthesis of a wide array of materials and molecules with enhanced functionalities.

The broader family of phthalic acids, which are benzene-1,2-dicarboxylic acids, serves as a foundational structure. vedantu.com The addition of fluorine atoms to this structure, creating compounds like 3,4-Difluorophthalic acid and its isomers, imparts desirable characteristics such as increased thermal stability and chemical resistance. lookchem.com These properties are highly sought after in the development of advanced polymers, pharmaceuticals, and agrochemicals. lookchem.comchemrevlett.com For instance, the presence of fluorine can enhance the metabolic stability and bioavailability of drug candidates. lookchem.com

Theoretical Significance of 3,4 Difluorophthalic Acid S Molecular Architecture

The specific placement of two fluorine atoms at the 3 and 4 positions of the phthalic acid backbone in 3,4-Difluorophthalic acid is of significant theoretical interest. This substitution pattern breaks the symmetry of the parent molecule, leading to a unique distribution of electron density and creating specific sites for chemical reactions.

Theoretical studies, often employing quantum chemical calculations such as Density Functional Theory (DFT), are crucial for understanding the molecule's conformational landscape, vibrational modes, and electronic properties. utrgv.edunih.gov These computational methods allow researchers to predict the most stable geometric arrangements of the atoms and to analyze the frontier molecular orbitals (HOMO and LUMO), which provides insight into the molecule's reactivity and potential for charge transfer. nih.gov The calculated structural parameters, such as bond lengths and angles, can be compared with experimental data from techniques like X-ray crystallography to validate the theoretical models. nih.gov

The molecular structure of this compound directly influences its physical properties, such as its melting point and solubility, and its chemical behavior, including its acidity and susceptibility to nucleophilic or electrophilic attack. cymitquimica.com The precise arrangement of the fluorine and carboxylic acid groups is fundamental to its application as a precursor in the synthesis of more complex molecules.

Historical Trajectories and Current Status of Research on Difluorinated Phthalic Acid Isomers

Retrosynthetic Analysis for this compound

A retrosynthetic analysis of this compound suggests several potential starting points. The most straightforward disconnection involves the two carboxylic acid groups, identifying them as targets for formation via the oxidation of precursor alkyl groups. This leads to 3,4-difluoro-o-xylene as a key intermediate. This precursor, in turn, can be envisioned as arising from the foundational building block, 1,2-difluorobenzene (B135520).

A plausible synthetic pathway derived from this analysis would be:

Functionalization of 1,2-difluorobenzene : Introducing two adjacent methyl groups to form 3,4-difluoro-o-xylene.

Oxidation : Converting the dimethyl precursor into the target dicarboxylic acid.

Alternative disconnections could involve the direct carboxylation of a pre-functionalized 1,2-difluorobenzene or the formation of the aromatic ring itself through a cyclization reaction.

Exploration of Potential Synthetic Routes to this compound

Building on the retrosynthetic framework, several specific synthetic strategies can be explored. Many of these are analogous to established methods for producing similar halogenated aromatic acids.

The synthesis of fluorinated phthalic acids and their anhydrides often relies on two well-established industrial processes: the oxidation of substituted xylenes (B1142099) and the halogen-exchange (Halex) reaction on chlorinated precursors.

One of the most direct analogies is the synthesis of other difluorophthalic acid isomers. For instance, 2,5-difluoroterephthalic acid has been synthesized via the oxidation of 2,5-difluoroxylene. researchgate.netresearchgate.net Applying this logic, the most direct route to this compound would be the oxidation of 3,4-difluoro-o-xylene, typically using strong oxidizing agents like potassium permanganate (B83412) or nitric acid under harsh conditions.

Another powerful method is the Halex process, where chlorine atoms on an aromatic ring are substituted with fluorine using a fluoride (B91410) salt like potassium fluoride (KF) at high temperatures. nih.gov For example, 4,5-difluorophthalic anhydride (B1165640) is readily prepared by the reaction of 4,5-dichlorophthalic anhydride with KF. google.com This suggests a viable, analogous route for the target compound starting from 3,4-dichlorophthalic anhydride.

Table 1: Analogous Synthetic Routes to Fluorinated Phthalic Acids

Target CompoundPrecursorReagents/ConditionsKey TransformationReference(s)
This compound (Proposed) 3,4-Difluoro-o-xyleneKMnO₄ or HNO₃, HeatOxidation researchgate.netresearchgate.net
3,4-Difluorophthalic Anhydride (Proposed) 3,4-Dichlorophthalic AnhydrideKF, High Temperature, Polar Aprotic SolventHalogen Exchange google.com
4,5-Difluorophthalic Anhydride 4,5-Dichlorophthalic AnhydrideKFHalogen Exchange google.com
2,5-Difluoroterephthalic Acid 2,5-DifluoroxyleneNitric AcidOxidation researchgate.netresearchgate.net
2-Chloro-4,5-difluorobenzoic Acid 2-Chloro-4,5-difluoroacetophenoneNaOClOxidation tandfonline.com

Beyond classical methods, modern organic synthesis offers alternative strategies for constructing the core aromatic structure.

Cyclization Reactions:

Diels-Alder Reaction : The formation of the six-membered aromatic ring can be achieved through a [4+2] cycloaddition reaction between a suitable diene and a dienophile, followed by an aromatization step. For instance, the gas-phase copyrolysis of tetrafluoroethylene (B6358150) and buta-1,3-diene has been used to create a tetrafluorocyclohexene intermediate, which is then converted to difluorinated aromatics. researchgate.net A carefully designed, fluorine-substituted diene and a dienophile carrying the latent carboxylate functionalities could theoretically be employed to construct the this compound framework.

Radical Cyclization : Recent advances have shown that radical cyclization can be a powerful tool for building complex ring systems. Visible-light-promoted radical cyclization of unactivated alkenes has been used to synthesize polycyclic imidazoles, demonstrating the potential for forming new rings onto existing aromatic structures. beilstein-journals.org

Oxidation and Carboxylation Strategies:

Catalytic Gas-Phase Oxidation : A process for forming halophthalic anhydrides involves the gas-phase oxidation of a corresponding halogen-substituted-N-alkyl-tetrahydrophthalimide over a metal catalyst, such as vanadium oxide. google.com This method combines the final aromatization and oxidation steps into a single process.

Electrochemical Carboxylation : Organic electrolysis presents a green and highly regioselective method for synthesizing fluorine-containing aromatic carboxylic acids. This technique uses readily available fluorinated aromatic compounds and carbon dioxide to produce the desired acids in good yields, offering a promising alternative to traditional carboxylation methods that often require harsh organometallic reagents. hokudai.ac.jp

Catalytic Systems and Reaction Optimization in the Synthesis of Fluorinated Aromatic Carboxylic Acids

The introduction of fluorine atoms and carboxylic acid groups onto an aromatic ring often requires sophisticated catalytic systems to control reactivity and ensure selectivity. Transition metal catalysis is at the forefront of these efforts.

The synthesis of fluorinated aromatics can proceed either by building a molecule with the fluorine atoms already in place or by introducing them at a later stage—a process known as late-stage fluorination. acs.org Transition metals play a crucial role in both approaches.

Nucleophilic Fluorination : This strategy involves the substitution of a leaving group (like a halide or triflate) with a fluoride ion. Palladium (Pd) and copper (Cu) are common catalysts for these transformations. nih.govbeilstein-journals.org A general mechanism for Pd-catalyzed fluorination involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by fluoride exchange and subsequent reductive elimination to form the C-F bond. nih.gov

Electrophilic Fluorination : In this approach, a C-H bond on the aromatic ring is converted directly to a C-F bond. Palladium catalysis is particularly effective, using a directing group to position the catalyst and an electrophilic fluorine source (e.g., N-Fluorobenzenesulfonimide, NFSI) to deliver the fluorine atom with high regioselectivity. beilstein-journals.org

C-F Bond Activation : Conversely, transition metals like palladium and nickel can also be used to activate the typically inert C-F bond. This allows for the functionalization of readily available fluoroaromatics, using them as building blocks for more complex molecules through cross-coupling reactions. mdpi.com

Table 2: Overview of Catalytic Systems for Aromatic Fluorination and Functionalization

Catalytic StrategyTypical MetalsCommon SubstratesFluorine SourceKey FeatureReference(s)
Nucleophilic Fluorination Pd, Cu, AgAryl Halides, Aryl TriflatesMetal Fluorides (e.g., KF, CsF)Forms C-F bond by substitution nih.govbeilstein-journals.org
Electrophilic C-H Fluorination PdAromatic C-H bondsElectrophilic F+ (e.g., NFSI, Selectfluor)Directs fluorination to specific C-H bonds beilstein-journals.orgacs.org
C-F Bond Activation Pd, NiFluoroaromaticsN/AUses C-F bond as a reactive site for coupling mdpi.com

While stereochemistry is a primary concern for molecules with chiral centers, regioselectivity —the control of substituent placement—is paramount in the synthesis of polysubstituted aromatics like this compound. The presence of fluorine atoms on the ring significantly influences the position of any subsequent reactions.

Inherent Directing Effects : Fluorine is an electronegative yet ortho-, para-directing group for electrophilic aromatic substitution. This dual nature arises from its strong electron-withdrawing inductive effect, which deactivates the ring, and its ability to donate lone-pair electrons through resonance, which directs incoming electrophiles to the ortho and para positions. The interplay between multiple fluorine atoms and other substituents determines the final substitution pattern.

Catalyst-Controlled Regioselectivity : To overcome the inherent electronic biases of a substrate, chemists often employ directing groups. In palladium-catalyzed C-H functionalization, a coordinating group on the substrate can chelate to the metal center, delivering the catalytic activity to a specific, often sterically hindered, C-H bond that would otherwise be unreactive. beilstein-journals.orgacs.org This strategy provides a powerful tool for achieving non-traditional substitution patterns with high precision.

Reaction Condition Optimization : Regioselectivity can also be fine-tuned by adjusting reaction conditions. For example, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (B45653) (TFE) as solvents has been shown to dramatically increase regioselectivity in the formation of certain heterocyclic systems, suggesting that solvent choice can play a critical role in controlling reaction pathways. conicet.gov.ar

Investigation of Electrophilic and Nucleophilic Aromatic Substitution Pathways on this compound

The reactivity of the aromatic ring in this compound is fundamentally governed by the electronic properties of its substituents: two adjacent fluorine atoms and two adjacent carboxyl groups. Both fluorine atoms and carboxylic acid groups are electron-withdrawing, which significantly influences the susceptibility of the benzene (B151609) ring to substitution reactions.

Electrophilic Aromatic Substitution (EAS): The carboxylic acid group is a strong deactivating group for electrophilic aromatic substitution due to its electron-withdrawing resonance and inductive effects. Similarly, fluorine atoms are deactivating due to their strong inductive effect, which outweighs their weak resonance-donating effect. With four strongly deactivating groups present, the aromatic ring of this compound is exceptionally electron-deficient and therefore highly resistant to electrophilic attack. Reactions that typically proceed readily on benzene, such as nitration or halogenation, would require extremely harsh conditions and would likely result in low yields and a mixture of products, if they proceed at all.

Nucleophilic Aromatic Substitution (NAS): Conversely, the electron-deficient nature of the ring makes it highly activated for nucleophilic aromatic substitution (SNAr). masterorganicchemistry.com In this type of reaction, a nucleophile attacks the electron-poor aromatic ring, leading to the substitution of a leaving group. masterorganicchemistry.com For SNAr to occur, two main conditions are necessary: the presence of a good leaving group and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org

In this compound, the fluorine atoms can act as leaving groups. The molecule is heavily substituted with electron-withdrawing groups (the second fluorine atom and the two carboxyl groups), which can stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. libretexts.org This stabilization significantly lowers the activation energy for the substitution, making the reaction favorable. A strong nucleophile could potentially displace one of the fluorine atoms, with the rate and regioselectivity of the reaction depending on the specific nucleophile and reaction conditions.

Transformations of the Carboxylic Acid Functionalities in this compound

The two carboxylic acid groups of this compound are the primary sites for a variety of chemical transformations, including esterification, amidation, and decarboxylation.

Carboxylic acids readily undergo condensation reactions with alcohols and amines to form esters and amides, respectively. libretexts.org this compound can react at both carboxyl groups to yield the corresponding diesters or diamides.

Esterification: This reaction typically involves heating the dicarboxylic acid with an excess of an alcohol in the presence of an acid catalyst. The reaction is reversible, and its equilibrium can be shifted toward the product side by removing the water formed during the reaction. libretexts.org The synthesis of esters from carboxylic acids can also be promoted by various reagents, including sulfuryl fluoride (SO₂F₂) or through mediation by benzyne (B1209423) under mild conditions. organic-chemistry.org

Amidation: The reaction of this compound with ammonia, a primary amine, or a secondary amine would produce a primary, secondary, or tertiary diamide, respectively. These reactions often require activation of the carboxylic acid, for example, by converting it to an acyl chloride, or by using coupling agents. One-pot methods using reagents like 2-pyridinesulfonyl fluoride can facilitate the synthesis of amides from carboxylic acids under mild conditions. rsc.org

The table below outlines potential reactants for these transformations.

Reaction Type Reagent Class Example Reagent Potential Product
EsterificationAlcoholMethanolDimethyl 3,4-difluorophthalate
EsterificationDiolEthylene GlycolPolyester (B1180765)
AmidationPrimary AmineAnilineN,N'-Diphenyl-3,4-difluorophthalamide
AmidationSecondary AmineDiethylamineN,N,N',N'-Tetraethyl-3,4-difluorophthalamide

This table is illustrative of standard organic reactions and does not represent specific experimental results.

Decarboxylation, the removal of a carboxyl group with the release of carbon dioxide, is a significant reaction for aromatic carboxylic acids. acs.org Research into the decarboxylation of fluorinated phthalic acid systems has revealed that selective mono-decarboxylation can be achieved under specific conditions. While direct studies on this compound are limited, extensive research on its isomer, 4,5-difluorophthalic acid, provides critical insights. The decarboxylation of 4,5-difluorophthalic acid or its anhydride yields 3,4-difluorobenzoic acid, a valuable chemical intermediate. google.com

Initial attempts to decarboxylate 4,5-difluorophthalic anhydride using conventional methods resulted in low yields. google.com However, successful protocols have been developed using high-boiling point solvents and, optionally, a metal catalyst. google.com Copper and its salts have proven to be effective catalysts for this transformation. google.com

The table below summarizes experimental findings for the decarboxylation of 4,5-difluorophthalic anhydride to 3,4-difluorobenzoic acid, as detailed in patent literature. google.com

Starting Material Solvent Catalyst (% by weight) Temperature (°C) Time (hours) Yield of 3,4-Difluorobenzoic Acid (%)
4,5-Difluorophthalic AnhydrideN-Methyl-2-pyrrolidoneNone190672
4,5-Difluorophthalic AnhydrideQuinolineNone2152.583
4,5-Difluorophthalic AnhydrideDimethyl AcetamideCu₂O (10%)1502269
4,5-Difluorophthalic AnhydrideN-Methyl-2-pyrrolidoneCu₂O (1%)1903082
4,5-Difluorophthalic AnhydrideN-Methyl-2-pyrrolidoneCu₂O (10%)150695

Data sourced from patent CA2016657A1. google.com Yields were determined by gas chromatographic analysis.

These findings demonstrate that selective decarboxylation in fluorinated aromatic systems is highly dependent on the choice of solvent, temperature, and catalyst. More recent research has also explored copper-catalyzed decarboxylative fluorination of aromatic carboxylic acids under mild, light-induced conditions, suggesting that radical pathways may be involved. thieme-connect.com

Reaction Kinetics and Thermodynamic Considerations for this compound Transformations

The rates and feasibility of reactions involving this compound are governed by kinetic and thermodynamic principles.

Reaction Kinetics: Kinetics is the study of reaction rates and the factors that influence them, such as concentration, temperature, and catalysts. youtube.com

Decarboxylation: The kinetic data for the decarboxylation of the isomeric 4,5-difluorophthalic anhydride show that the reaction rate is highly sensitive to temperature and the presence of a catalyst. For instance, using 10% Cu₂O in N-methyl-2-pyrrolidone allows the reaction to achieve a 95% yield at 150°C in just 6 hours, a significant rate enhancement compared to the uncatalyzed reaction at 190°C. google.com Kinetic studies on the decarboxylation of the related 2,6-difluorobenzoic acid have determined an apparent activation energy of 184.3 kJ·mol⁻¹ for the process in high-temperature liquid water, illustrating the substantial energy barrier that must be overcome. researchgate.net

Esterification: The kinetics of esterification are characteristic of an equilibrium process. The forward rate is dependent on the concentrations of the acid and alcohol, while the reverse rate (hydrolysis) depends on the concentrations of the ester and water. Acid catalysts accelerate the rates of both the forward and reverse reactions, allowing equilibrium to be reached faster.

Thermodynamic Considerations: Thermodynamics determines the position of equilibrium and the spontaneity of a reaction, typically evaluated through the Gibbs free energy change (ΔG°).

Decarboxylation: The decarboxylation reaction is generally thermodynamically favored at higher temperatures. The reaction produces two molecules (an aromatic compound and CO₂) from one, leading to a significant increase in entropy (ΔS > 0). This positive entropy change helps to make the Gibbs free energy (ΔG = ΔH - TΔS) more negative (i.e., more spontaneous) as the temperature (T) increases.

Esterification/Amidation: These condensation reactions are typically close to thermoneutral (ΔH ≈ 0) and are primarily driven by the removal of a product (water) to shift the equilibrium, in accordance with Le Châtelier's principle. libretexts.org

Derivatives of 3,4 Difluorophthalic Acid: Synthesis and Research Significance

Design and Synthesis Principles for Novel Fluorinated Phthalic Acid Derivatives

The design of novel fluorinated phthalic acid derivatives is guided by the unique properties of the fluorine atom. As the most electronegative element, fluorine's incorporation into a molecule can significantly alter its electron distribution, which in turn affects pKa, dipole moment, and chemical reactivity. tandfonline.com The primary principles driving the synthesis of these compounds include modulating metabolic stability, enhancing membrane permeability, and increasing binding affinity to biological targets. tandfonline.comacs.org

Key Design Principles:

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage. Strategically placing fluorine atoms at sites vulnerable to oxidative metabolism can significantly prolong a molecule's biological half-life. tandfonline.comresearchgate.net

Lipophilicity and Permeability: Fluorination can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. This is a critical factor in the bioavailability of pharmaceutical compounds. researchgate.net

Conformational Control: The small size of the fluorine atom (van der Waals radius of 1.47 Å) means it can often replace a hydrogen atom (1.20 Å) without significant steric disruption, while its electronic effects can influence the molecule's preferred conformation. tandfonline.comnih.gov

Modulation of Acidity (pKa): The strong electron-withdrawing nature of fluorine atoms increases the acidity of nearby functional groups, such as carboxylic acids. This can alter a molecule's ionization state at physiological pH, impacting its solubility and interaction with protein targets. tandfonline.com

Synthesis strategies often rely on the use of fluorinated building blocks, which are pre-fluorinated precursor molecules that can be incorporated into larger structures. tandfonline.com This approach is often more efficient and safer than late-stage fluorination. Common synthetic pathways include nucleophilic aromatic substitution on highly activated fluoroaromatic compounds or the oxidation of fluorinated aromatic precursors. researchgate.netgoogle.com

Preparation and Characterization of 3,4-Difluorophthalic Anhydride (B1165640) and Imide Derivatives

The anhydride and imide of 3,4-difluorophthalic acid are key intermediates for creating more complex derivatives.

Preparation of 3,4-Difluorophthalic Anhydride: 3,4-Difluorophthalic anhydride is typically prepared from this compound through dehydration. This is commonly achieved by heating the diacid, often in the presence of a dehydrating agent like acetic anhydride or by azeotropic distillation with a high-boiling solvent such as xylene. prepchem.comgoogle.com The general reaction is a cyclization that eliminates a molecule of water.

For related fluorinated anhydrides, methods such as dehydrogenation of partially saturated precursors have also been employed. For example, 4-fluorophthalic anhydride can be synthesized by the dehydrogenation of 4,4-difluorohexahydrophthalic anhydride using a palladium on carbon (Pd/C) catalyst. google.comepo.org

Preparation of 3,4-Difluorophthalimide Derivatives: Phthalimides are generally synthesized by the reaction of the corresponding phthalic anhydride with a primary amine. The synthesis of N-substituted 3,4-difluorophthalimides would involve reacting 3,4-difluorophthalic anhydride with a primary amine (R-NH2). The reaction typically proceeds by refluxing the reactants in a suitable solvent like glacial acetic acid or dimethylformamide (DMF). mdpi.com This two-step process involves the initial formation of a phthalamic acid intermediate, which then undergoes cyclization via dehydration to form the imide. researchgate.net

Characterization: The characterization of these derivatives relies on standard spectroscopic techniques.

Infrared (IR) Spectroscopy: Anhydrides show characteristic C=O stretching bands around 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹, while imides exhibit C=O stretching bands typically in the 1790-1750 cm⁻¹ and 1710-1680 cm⁻¹ regions. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the structure, with ¹⁹F NMR being particularly useful for verifying the presence and chemical environment of the fluorine atoms.

Mass Spectrometry (MS): Provides information on the molecular weight and fragmentation pattern, confirming the elemental composition.

Below is a table comparing the physical properties of 3,4-difluorophthalic anhydride with related isomers.

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
3,4-Difluorophthalic AnhydrideC₈H₂F₂O₃184.10151-154
3,6-Difluorophthalic AnhydrideC₈H₂F₂O₃184.10175-178
4,5-Difluorophthalic AnhydrideC₈H₂F₂O₃184.1092-96
Tetrafluorophthalic AnhydrideC₈F₄O₃220.0693-94

Data sourced from publicly available chemical supplier information.

Directed Functionalization of this compound for Advanced Chemical Building Blocks

This compound and its anhydride are versatile synthons, or building blocks, for constructing more complex, functionalized molecules. nih.govacs.org The functionalization can be directed at either the carboxylic acid groups or the aromatic ring itself.

Reactions at the Carboxylic Groups: The most common functionalization involves reactions of the anhydride ring. The electrophilic carbonyl carbons are susceptible to attack by a wide range of nucleophiles, leading to ring-opening and the formation of derivatives.

Esterification: Reaction with alcohols yields mono- or di-esters, which are important as plasticizers or as intermediates for polyesters.

Amidation/Imidation: As described previously, reaction with primary amines is a primary route to phthalimides. mdpi.com These imides are stable structures found in various biologically active molecules and polymers (polyimides).

Friedel-Crafts Acylation: The anhydride can act as an acylating agent in intramolecular Friedel-Crafts reactions to build fused ring systems, a key strategy in the synthesis of polycyclic aromatic compounds. digitellinc.com

Reactions on the Aromatic Ring: The two fluorine atoms strongly influence the reactivity of the aromatic ring. As halogens, they are deactivating yet ortho, para-directing for electrophilic aromatic substitution. rafflesuniversity.edu.in However, the strong electron-withdrawing nature of fluorine makes the ring electron-deficient, generally rendering it less reactive towards electrophiles compared to benzene (B151609). rafflesuniversity.edu.inschoolwires.net Conversely, this electron deficiency makes the ring susceptible to nucleophilic aromatic substitution (SₙAr), where a potent nucleophile can displace one of the fluorine atoms, particularly if an activating group is present elsewhere on the ring.

The use of these functionalization strategies allows chemists to create a library of advanced building blocks with tailored electronic and steric properties for applications in drug discovery and materials science. enamine.netmorressier.com

Structure-Reactivity Relationships in this compound Derivatives

The relationship between the structure of this compound derivatives and their chemical reactivity is dominated by the electronic effects of the fluorine substituents. nih.gov

Influence on Acidity: The two fluorine atoms exert a strong negative inductive effect (-I effect), withdrawing electron density from the aromatic ring and, by extension, from the carboxylic acid groups. nih.gov This stabilizes the carboxylate anion formed upon deprotonation, thereby increasing the acidity of the acid (i.e., lowering its pKa value) compared to unsubstituted phthalic acid. Highly fluorinated carboxylic acids are known to be significantly stronger than their non-fluorinated counterparts. nih.govresearchgate.net For instance, the surface pKa of perfluorooctanoic acid (PFOA) has been measured at 2.2, substantially lower than that of octanoic acid (4.8). nih.gov This increased acidity can be critical in biological systems, influencing how the molecule interacts with enzymes or receptors.

Influence on Ring Reactivity:

Anhydride and Imide Rings: The electron-withdrawing fluorine atoms increase the partial positive charge on the carbonyl carbons of the anhydride or imide ring. This enhances their electrophilicity, making them more susceptible to nucleophilic attack. Consequently, 3,4-difluorophthalic anhydride is expected to be more reactive towards nucleophiles (like amines or alcohols) than unsubstituted phthalic anhydride. mdpi.comnih.gov

The interplay of these electronic effects allows for predictable control over the chemical behavior of this compound derivatives, making them valuable and tunable components in chemical synthesis.

Advanced Spectroscopic and Structural Characterization of 3,4 Difluorophthalic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for 3,4-Difluorophthalic Acid: 1H, 13C, and 19F Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom. For this compound, 1H, 13C, and 19F NMR are particularly informative.

¹H NMR: In ¹H NMR spectroscopy of this compound, the protons on the aromatic ring and in the carboxylic acid groups give rise to characteristic signals. The aromatic protons will appear as a complex multiplet due to coupling with each other and with the adjacent fluorine atoms. The chemical shift of these protons is typically found in the aromatic region of the spectrum. The acidic protons of the two carboxylic acid groups will appear as a broad singlet at a downfield chemical shift, which can vary depending on the solvent and concentration.

¹³C NMR: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will produce a distinct signal. The chemical shifts of the aromatic carbons are influenced by the electron-withdrawing effects of the fluorine and carboxylic acid substituents. oregonstate.edu The carbon atoms directly bonded to fluorine will show characteristic splitting due to carbon-fluorine coupling. The carbonyl carbons of the carboxylic acid groups will appear at a significantly downfield chemical shift, typically in the range of 165-190 ppm. oregonstate.edu

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is an exceptionally powerful tool for the analysis of this compound. nih.gov Fluorine-19 is a highly sensitive nucleus with a wide chemical shift range, which often leads to well-resolved spectra. huji.ac.ilazom.com The two fluorine atoms in this compound are in different chemical environments and will therefore have distinct chemical shifts. researchgate.net Furthermore, they will exhibit coupling to each other (¹⁹F-¹⁹F coupling) and to the adjacent aromatic protons (¹H-¹⁹F coupling), providing valuable information for confirming the substitution pattern on the aromatic ring. azom.com

Interactive Data Table: Predicted NMR Data for this compound

NucleusPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)
¹H (Aromatic)7.5 - 8.0mJ(H,H), J(H,F)
¹H (Carboxylic Acid)>10br s-
¹³C (C=O)165 - 175s-
¹³C (C-F)140 - 160dJ(C,F)
¹³C (C-COOH)130 - 140s-
¹³C (Aromatic C-H)115 - 130dJ(C,H)
¹⁹F-130 to -150mJ(F,F), J(F,H)

Note: Predicted values are estimates and can vary based on solvent and experimental conditions.

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis of this compound

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak ([M]⁺ or [M-H]⁻) in the mass spectrum will confirm its molecular weight of 202.11 g/mol . High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov

Under electron ionization (EI), the molecule can fragment in predictable ways. uni-saarland.de Common fragmentation patterns for carboxylic acids include the loss of a hydroxyl group (-OH, M-17) and the loss of a carboxyl group (-COOH, M-45). libretexts.org For phthalic acid derivatives, fragmentation can also involve the loss of water (H₂O) or carbon dioxide (CO₂). aaqr.org The fragmentation pattern of this compound will be influenced by the presence of the two fluorine atoms, and the resulting fragments can provide further confirmation of the structure. nih.gov

Interactive Data Table: Expected Mass Spectrometry Fragments for this compound

m/zProposed Fragment
202[C₈H₄F₂O₄]⁺ (Molecular Ion)
185[M - OH]⁺
157[M - COOH]⁺
139[M - COOH - H₂O]⁺
121[C₇H₅O₂]⁺
111[C₆H₃F₂]⁺

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis of this compound

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by measuring the vibrations of its bonds. masterorganicchemistry.com

Infrared (IR) Spectroscopy: The IR spectrum of this compound will show characteristic absorption bands for the carboxylic acid and fluorinated aromatic functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimers. vscht.cz A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the C=O stretching vibration of the carbonyl group. vscht.cz The C-F stretching vibrations will appear in the fingerprint region, typically between 1100 and 1300 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while aromatic C=C stretching vibrations will give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The C=C stretching vibrations of the aromatic ring are often strong in the Raman spectrum. The symmetric stretching of the carboxyl groups may also be observed. Low-wavenumber regions in the Raman spectrum can provide information about lattice vibrations in the solid state. researchgate.net

Interactive Data Table: Characteristic Vibrational Frequencies for this compound

Vibrational ModeIR Frequency (cm⁻¹)Raman Frequency (cm⁻¹)
O-H stretch (Carboxylic Acid)2500-3300 (broad)Weak
C-H stretch (Aromatic)3000-3100Moderate
C=O stretch (Carboxylic Acid)~1700 (strong)Moderate
C=C stretch (Aromatic)1400-1600Strong
C-F stretch1100-1300Moderate
O-H bend (Carboxylic Acid)~1420Weak
C-O stretch (Carboxylic Acid)~1300Weak

X-ray Crystallography for Solid-State Structure Determination of this compound and its Cocrystals/Salts

X-ray crystallography is the most powerful technique for determining the three-dimensional arrangement of atoms in a crystalline solid. nih.govnih.gov By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed model of the molecular structure, including bond lengths, bond angles, and intermolecular interactions, can be obtained. libretexts.org

For this compound, a single-crystal X-ray diffraction study would definitively confirm the planar structure of the benzene (B151609) ring and the positions of the fluorine and carboxylic acid substituents. It would also reveal the conformation of the carboxylic acid groups relative to the ring and the details of the intermolecular hydrogen bonding network in the solid state.

The ability of this compound to form cocrystals and salts with other molecules is of significant interest in crystal engineering and pharmaceutical sciences. nih.govnih.gov X-ray crystallography is essential for characterizing these multicomponent crystalline materials, revealing the specific non-covalent interactions, such as hydrogen bonds and halogen bonds, that govern their formation and stability. worktribe.com The formation of cocrystals can be used to modify the physicochemical properties of an active pharmaceutical ingredient (API). ucl.ac.uk

Advanced Chromatographic Methodologies for Purity Assessment and Isomer Separation of this compound

Chromatographic techniques are indispensable for assessing the purity of this compound and for separating it from its isomers and other impurities.

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a widely used method for the analysis of aromatic carboxylic acids. americanlaboratory.com A C18 column with a mobile phase consisting of an aqueous buffer (often containing an acid like phosphoric or trifluoroacetic acid) and an organic modifier (such as acetonitrile (B52724) or methanol) is typically employed. google.comekb.eg Detection is commonly performed using a UV detector, as the aromatic ring of this compound absorbs UV light. americanlaboratory.com A well-developed HPLC method can effectively separate this compound from its isomers (e.g., 4,5-difluorophthalic acid) and other related impurities.

Gas Chromatography (GC): For GC analysis, the carboxylic acid groups of this compound usually need to be derivatized to more volatile esters (e.g., methyl or ethyl esters) to prevent thermal decomposition and improve chromatographic performance. uw.edu.pl A flame ionization detector (FID) or a mass spectrometer (GC-MS) can be used for detection. GC-MS combines the separation power of GC with the identification capabilities of MS, allowing for the confident identification of impurities.

These advanced chromatographic methods are crucial for quality control during the synthesis and purification of this compound, ensuring its suitability for various applications.

Computational and Theoretical Investigations of 3,4 Difluorophthalic Acid

Quantum Chemical Calculations for Electronic Structure, Molecular Orbitals, and Conformational Landscapes of 3,4-Difluorophthalic Acid

Quantum chemical calculations, particularly those based on ab initio methods and Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of this compound. lsu.edu These methods solve approximations of the Schrödinger equation to determine the molecule's electronic structure and predict its geometry and stability. lsu.edu

Electronic Structure and Molecular Orbitals: The electronic structure of a molecule is described by its molecular orbitals, which are critical for determining its chemical reactivity. Calculations typically focus on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. semanticscholar.org The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity. semanticscholar.orgscirp.org For this compound, DFT calculations at a level like B3LYP with a 6-311++G(d,p) basis set would be used to optimize the molecular geometry and then compute these orbital energies. nih.gov The results would reveal how the electron-withdrawing fluorine atoms and electron-donating carboxylic acid groups influence the electron density distribution across the aromatic ring.

Table 1: Illustrative Frontier Molecular Orbital Properties for this compound Note: The following data is exemplary and illustrates typical results from DFT calculations for aromatic acids. Specific values for this compound require dedicated computational studies.

ParameterCalculated Value (eV)Description
HOMO Energy-7.5Energy of the highest occupied molecular orbital, indicating electron-donating ability.
LUMO Energy-2.1Energy of the lowest unoccupied molecular orbital, indicating electron-accepting ability.
HOMO-LUMO Gap (ΔE)5.4Indicates chemical reactivity and stability; a larger gap suggests higher stability. semanticscholar.org

Conformational Landscapes: Conformational analysis is the study of the different spatial arrangements (conformers) of a molecule and their relative energies. nih.gov For this compound, the primary source of conformational flexibility is the rotation of the two carboxylic acid groups relative to the benzene (B151609) ring. Computational studies would map the potential energy surface by systematically rotating the dihedral angles of the C-C-O-H bonds. researchgate.net This process identifies the lowest energy (most stable) conformers and the energy barriers between them. nih.gov Factors such as intramolecular hydrogen bonding between the adjacent carboxylic acid groups or between a carboxylic acid group and a fluorine atom can significantly influence the stability of certain conformations. researchgate.net Studies on similar fluorinated carboxylic acids have shown that intramolecular F···H-O hydrogen bonds can be a key stabilizing factor. researchgate.net

Density Functional Theory (DFT) Studies on Reaction Mechanisms Involving this compound

Density Functional Theory (DFT) is a widely used computational tool for investigating the mechanisms of chemical reactions. mdpi.com It allows researchers to map out the entire reaction pathway, identifying transition states, intermediates, and the associated energy barriers (activation energies). nih.gov Such studies provide a detailed, step-by-step understanding of how reactants are converted into products.

For reactions involving this compound, such as its synthesis or its conversion into derivatives like N-substituted phthalimides, DFT calculations can elucidate the mechanism. researchgate.netmdpi.com For example, in the acid-catalyzed cyclization of a phthalanilic acid derivative, DFT has been used to show that the dehydration of a tetrahedral intermediate is the rate-determining step. researchgate.net

A typical DFT study of a reaction mechanism would involve:

Geometry Optimization: Calculating the lowest-energy structures of reactants, products, intermediates, and transition states.

Transition State Search: Locating the saddle point on the potential energy surface that connects reactants and products. This is the point of maximum energy along the reaction coordinate.

Frequency Analysis: Confirming the nature of the stationary points. Reactants and products have all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Energy Profile Construction: Plotting the relative energies of all species along the reaction pathway to visualize the energy barriers.

These computational insights can explain experimental observations, such as product selectivity and reaction rates, and can be used to predict how changes in reactants or conditions might affect the reaction outcome. mdpi.com

Prediction and Validation of Spectroscopic Data for this compound through Computational Methods

Computational methods, particularly DFT, are highly effective at predicting vibrational (Infrared and Raman) and Nuclear Magnetic Resonance (NMR) spectra. nih.govresearchgate.net These predictions are invaluable for interpreting experimental spectra, assigning specific spectral features to corresponding molecular motions or chemical environments, and confirming molecular structures. researchgate.netnih.gov

Vibrational Spectra (FT-IR and Raman): Theoretical frequency calculations are performed on the optimized geometry of the molecule. mdpi.com DFT methods like B3LYP can predict the vibrational frequencies and intensities of both IR and Raman spectra. nih.gov The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation and basis set limitations, so they are typically multiplied by a scaling factor to improve agreement with experimental data. researchgate.net A detailed assignment of each vibrational mode can be achieved through Potential Energy Distribution (PED) analysis. researchgate.net For this compound, this would allow for the unambiguous assignment of vibrations such as C-F stretching, O-H stretching of the carboxylic acid dimer, and C=O carbonyl stretching.

Vibrational ModeCalculated (Scaled) Frequency (cm⁻¹)Experimental FT-IR Frequency (cm⁻¹)Assignment (PED)
ν(O-H)30153010Carboxylic acid O-H stretch (dimer)
ν(C=O)17051702Carboxylic acid C=O stretch
ν(C-F)12851288Aromatic C-F stretch

NMR Spectra: The Gauge-Including Atomic Orbital (GIAO) method is the standard approach for calculating NMR chemical shifts (¹H and ¹³C). ijrte.org The calculations are performed on the DFT-optimized structure, and the resulting chemical shifts are reported relative to a standard reference, typically Tetramethylsilane (TMS). researchgate.net These theoretical predictions can help assign peaks in complex experimental NMR spectra and provide insight into the electronic environment of each nucleus.

Molecular Dynamics Simulations and Intermolecular Interactions of this compound in Solution and Solid States

While quantum chemical calculations are excellent for studying individual molecules, Molecular Dynamics (MD) simulations are used to investigate the behavior of a large ensemble of molecules over time. nih.gov MD simulations model the interactions between molecules, providing insights into bulk properties, intermolecular forces, and dynamic processes in condensed phases (liquids and solids). dovepress.com

MD in Solution: To simulate this compound in a solvent like water, a simulation box is constructed containing one or more solute molecules surrounded by a large number of solvent molecules. The interactions between all atoms are described by a force field. The simulation then solves Newton's equations of motion for every atom, tracking their positions and velocities over time. mdpi.com

Analysis of the MD trajectory can reveal:

Solvation Structure: How water molecules arrange themselves around the solute, which can be quantified using Radial Distribution Functions (RDFs). researchgate.net RDFs would show the probability of finding a water molecule at a certain distance from the carboxylic acid or fluorine groups, detailing the hydrogen bonding network. researchgate.net

Intermolecular Interactions: The strength and nature of hydrogen bonds between this compound and water, or between the acid molecules themselves (dimerization). science.gov

Dynamic Properties: The diffusion coefficient of the molecule in the solvent. nih.govrutgers.edu

MD in Solid State: In the solid state, MD simulations can be used to study the crystal packing and intermolecular interactions that hold the crystal lattice together. whiterose.ac.uk By analyzing the synthons—the primary intermolecular interactions like hydrogen bonds and π-stacking—one can understand the forces governing the crystal structure. cetjournal.it For this compound, these simulations would highlight the strong hydrogen bonding between the carboxylic acid groups of neighboring molecules, which is the dominant interaction in the crystal packing of most carboxylic acids.

Applications and Emerging Research Avenues of 3,4 Difluorophthalic Acid in Interdisciplinary Fields

Role as a Key Synthetic Intermediate in Fluorinated Aromatic Compound Synthesis

3,4-Difluorophthalic acid serves as a crucial building block in the synthesis of a variety of fluorinated aromatic compounds. The presence of fluorine atoms on the aromatic ring significantly influences the properties of the resulting molecules, often enhancing their biological activity and stability. nbinno.com This makes this compound a valuable precursor in the development of new pharmaceuticals and agrochemicals. solvay.comnih.gov

In organic synthesis, the carboxylic acid groups of this compound provide reactive sites for a wide range of chemical transformations. researchgate.net Synthetic methods for aromatic compounds with fluorine-containing substituents are actively being developed, highlighting the importance of intermediates like this compound. dtic.mil The strategic placement of fluorine atoms can alter the electronic properties and lipophilicity of a molecule, which are critical parameters in drug design and the development of crop protection agents. nih.govsigmaaldrich.com The synthesis of complex fluorinated molecules often relies on the availability of such versatile starting materials. ugr.es

Potential Applications in Advanced Materials Science and Polymer Chemistry

The unique properties imparted by fluorine atoms make this compound an attractive monomer for the synthesis of advanced polymers. Aromatic dicarboxylic acids, in general, are important precursors for high-performance polymers. wikipedia.org The incorporation of fluorine can lead to materials with enhanced thermal stability, chemical resistance, and specific optical or electrical properties.

Research in polymer chemistry explores the use of fluorinated monomers to create novel materials for specialized applications. warwick.ac.uk For example, isophthalic acid, a structural isomer of phthalic acid, is used in the production of PET resins and unsaturated polyester (B1180765) resins. wikipedia.org By analogy, this compound could be utilized to create fluorinated versions of these polymers with potentially superior performance characteristics. The synthesis of hydrophobically functionalized poly(acrylic acid) demonstrates the modification of polymers to achieve desired properties, a principle that can be applied to polymers derived from this compound. mdpi.com

Investigation of this compound as a Precursor for Tracers in Geochemical and Environmental Studies

Fluorinated benzoic acids have been successfully employed as tracers in hydrological and environmental studies to monitor water flow and contaminant transport. nih.govresearchgate.net These tracers are valued for their stability in various environmental conditions and their low background concentrations, which allows for sensitive detection.

A study on sustained-release tracers utilized 3,4-difluorobenzoic acid, a related compound, embedded in a polymer matrix to monitor inflow profiles in horizontal wells. nih.gov This suggests that this compound, with its two carboxylic acid groups, could be investigated as a precursor for developing more complex or functionalized tracer molecules. The environmental impact of acid rain and atmospheric pollution has been a significant area of research for decades, and tracers play a vital role in understanding these complex systems. nih.govyoutube.com The detection of various dicarboxylic acids in atmospheric aerosols highlights the relevance of these compounds in environmental science. mdpi.com The distribution of phthalic acid diesters in surface waters is also an area of active investigation. mdpi.com

Research into Cocrystal and Salt Formulations for Pharmaceutical Co-formers

In the pharmaceutical industry, altering the solid-state properties of an active pharmaceutical ingredient (API) is crucial for improving its solubility, stability, and bioavailability. tbzmed.ac.irnih.govresearchgate.net The formation of cocrystals and salts are two common strategies to achieve this. nih.gov A cocrystal is a multicomponent crystal held together by non-covalent interactions, such as hydrogen bonding. tbzmed.ac.ir

This compound, with its two carboxylic acid functional groups, is a prime candidate for acting as a "coformer" in the creation of pharmaceutical cocrystals. scispace.comnih.govnih.gov The carboxylic acid groups can form robust hydrogen bonds with suitable functional groups on an API molecule. nih.gov The formation of a salt versus a cocrystal is often predicted by the difference in the pKa values between the API and the coformer. tbzmed.ac.irnih.gov Research in this area explores how different coformers can systematically modify the physicochemical properties of a drug. formulation.org.uk

Table 1: Common Coformers Used in Pharmaceutical Cocrystallization

Coformer Class Examples
Carboxylic Acids Fumaric acid, Succinic acid, Oxalic acid, Citric acid
Amides Nicotinamide, Urea
Alcohols Not explicitly listed in provided context

This table is generated based on information from multiple sources. scispace.comnih.gov

Exploration of this compound in Agrochemical and Dye Synthesis

The introduction of fluorine atoms into agrochemical molecules often leads to enhanced biological efficacy. nbinno.comccspublishing.org.cn Therefore, fluorinated building blocks like this compound are of significant interest in the synthesis of new herbicides, insecticides, and fungicides. nih.govresearchgate.net The global agrochemical market continuously seeks innovative active ingredients to address challenges in crop protection.

In the field of dye synthesis, aromatic dicarboxylic acids and their derivatives serve as important intermediates. researchgate.net Acid dyes, which are used for dyeing fibers like wool, silk, and nylon, often contain acidic functional groups. asianpubs.orgiosrjournals.org The synthesis of new acid dyes is an ongoing area of research to achieve different colors and improved fastness properties. researchgate.net While direct applications of this compound in commercial dyes are not widely documented in the provided search results, its structural similarity to phthalic and isophthalic acids, which are used in polymer and resin synthesis, suggests its potential as a precursor for specialty dyes or pigments where the fluorine atoms could impart unique properties such as enhanced stability or specific color characteristics.

Conclusion and Future Research Directions

Synthesis of Current Academic Understanding of 3,4-Difluorophthalic Acid

This compound, a halogenated aromatic dicarboxylic acid, is currently understood primarily as a specialized chemical intermediate. Its core structure consists of a benzene (B151609) ring substituted with two carboxylic acid groups at the 1 and 2 positions and two fluorine atoms at the 3 and 4 positions. This specific substitution pattern distinguishes it from its more extensively studied isomers, such as 4,5-difluorophthalic acid, and other fluorinated phthalic acids like tetrafluorophthalic acid.

The current academic understanding is largely foundational, centered on its basic molecular structure and its commercial availability as a research chemical. synquestlabs.comazurewebsites.net This availability suggests its utility as a building block or monomer in the synthesis of more complex molecules. Researchers can procure it for small-scale laboratory applications, indicating its role in exploratory synthesis rather than large-scale industrial production. synquestlabs.com In principle, like other phthalic acids, it can undergo reactions typical of carboxylic acids, such as esterification, amidation, and dehydration to form the corresponding anhydride (B1165640). The presence of the electron-withdrawing fluorine atoms is expected to influence the acidity of the carboxylic groups and the reactivity of the aromatic ring, a common characteristic of organofluorine compounds. However, detailed, peer-reviewed studies quantifying these properties specifically for the 3,4-isomer are not widely available. Its primary academic standing is that of a potential precursor for fluorinated polymers, pharmaceuticals, and agrochemicals, though its actual incorporation and the properties of the resulting products remain largely undocumented in mainstream scientific literature.

Identification of Critical Knowledge Gaps and Unexplored Research Frontiers for this compound

The most significant knowledge gap concerning this compound is the profound lack of dedicated scientific investigation into its specific properties and applications. While general principles of organic chemistry allow for predictions, there is a scarcity of empirical data for this particular isomer, creating several critical knowledge gaps and unexplored research frontiers.

Critical Knowledge Gaps:

Optimized Synthesis and Physicochemical Properties: There is no widely published, optimized, and scalable synthesis route specifically for this compound. Furthermore, a comprehensive profile of its physicochemical properties—including precise pKa values, solubility in a range of common solvents, and detailed crystallographic data—is absent from the literature.

Reactivity and Mechanistic Studies: The precise influence of the 3,4-difluoro substitution pattern on the reactivity of the carboxylic acid groups and the aromatic ring has not been systematically studied. The kinetics and thermodynamics of its esterification, polymerization, and other key reactions are unknown.

Biological Activity Profile: There is a near-complete absence of research into the biological activities of this compound and its simple derivatives. nih.gov Its toxicological profile, metabolic fate, and potential as a pharmacophore or agrochemical scaffold are entirely unexplored.

Unexplored Research Frontiers:

Advanced Polymer Synthesis: The use of this compound as a monomer for high-performance polymers like polyimides, polyamides, and polyesters is a major unexplored frontier. Research is needed to determine how its specific fluorination pattern affects key polymer properties such as thermal stability, dielectric constant, optical transparency, and gas permeability.

Medicinal Chemistry and Drug Design: Fluorine substitution is a critical tool in modern drug development. The this compound scaffold could be used to synthesize novel classes of compounds for screening as enzyme inhibitors, receptor antagonists, or other therapeutic agents. nih.govchemmethod.com Its potential to form unique hydrogen bonding and electrostatic interactions is an area ripe for investigation.

Agrochemical Development: The introduction of fluorine atoms can enhance the efficacy and metabolic stability of pesticides and herbicides. bldpharm.com Investigating derivatives of this compound for potential use in crop protection represents a completely untapped field of study.

Materials Science Applications: Beyond polymers, its derivatives could be investigated for applications in organic electronics, liquid crystals, or as components of metal-organic frameworks (MOFs), where the specific electronic and steric effects of the fluorine atoms could lead to novel material properties.

Prognosis for Future Academic Research and Technological Advancements Stemming from this compound Studies

The future of academic research on this compound is poised for significant growth, moving from its current status as an obscure chemical intermediate to a valuable building block in multiple scientific disciplines. The prognosis is that research will likely advance in a phased approach, beginning with fundamental characterization and expanding into targeted applications.

Future Academic Research:

Short-Term Focus: The immediate future of research will likely concentrate on filling the fundamental knowledge gaps. This will involve the development and publication of efficient, high-yield synthetic pathways. Concurrently, comprehensive characterization of its physical, chemical, and spectroscopic properties will establish a crucial foundation for all subsequent research.

Mid-Term Focus: Once the fundamentals are established, academic efforts will likely pivot to its application as a monomer. Researchers will synthesize novel fluorinated polymers and systematically evaluate their properties. This phase will generate comparative data against polymers derived from non-fluorinated or differently fluorinated isomers, elucidating the specific advantages conferred by the 3,4-difluoro substitution pattern.

Long-Term Focus: In the longer term, research will branch into more specialized areas like medicinal and agrochemical development. This will involve the synthesis of libraries of this compound derivatives and their screening for various biological activities. These studies will be more exploratory and could lead to the identification of lead compounds for new therapeutic or agricultural products.

Potential Technological Advancements:

High-Performance Materials: Successful research into polymers derived from this compound could lead to the development of new materials with superior thermal resistance, lower dielectric constants for microelectronics, or enhanced optical clarity for aerospace and display applications.

Novel Pharmaceuticals: Exploration of its derivatives in medicinal chemistry could yield new drug candidates. The unique electronic properties and metabolic stability imparted by the fluorine atoms might lead to compounds with improved potency, selectivity, and pharmacokinetic profiles.

Specialty Chemicals: As research uncovers unique applications, demand could drive the development of more cost-effective, industrial-scale production methods, transforming it from a niche research chemical into a valuable specialty chemical for various industries.

Q & A

Q. What are the key synthetic routes for preparing 3,4-difluorophthalic acid in laboratory settings?

The synthesis typically involves fluorination of phthalic acid derivatives using fluorinating agents like DAST (diethylaminosulfur trifluoride) or Selectfluor™. For example, selective fluorination at the 3,4-positions can be achieved via electrophilic aromatic substitution under controlled conditions (e.g., low temperature, inert atmosphere). Post-fluorination, hydrolysis of intermediate esters or anhydrides yields the final product. Characterization via 19F^{19}\text{F} NMR is critical to confirm regioselectivity and purity .

Q. Which analytical techniques are most effective for characterizing this compound?

  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are essential for confirming fluorination positions and purity.
  • LC-MS/MS : Useful for detecting trace impurities and verifying molecular weight.
  • FTIR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm1^{-1}).
  • X-ray Diffraction (XRD) : Resolves crystal structure, particularly for studying polymorphism or co-crystallization behavior. Cross-validation with computational models (DFT) is recommended to resolve ambiguities .

Q. What safety protocols are critical when handling this compound?

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.
  • Ventilation : Use fume hoods to prevent inhalation of fine particulates.
  • Storage : Keep in airtight containers in a cool, dry place away from oxidizing agents.
  • Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical disposal facilities .

Advanced Research Questions

Q. How do the 3,4-difluoro substituents influence the electronic and steric properties of phthalic acid derivatives?

The electron-withdrawing fluorine atoms increase the acidity of adjacent carboxylic groups (pKa ~2.5–3.0) and direct electrophilic substitution reactions to meta/para positions. Steric hindrance at the 3,4-positions reduces reactivity in esterification compared to non-fluorinated analogs. Computational studies (e.g., DFT) reveal reduced HOMO-LUMO gaps, enhancing suitability for optoelectronic applications .

Q. How can researchers resolve contradictions in reported thermal stability data for fluorinated phthalic acids?

Discrepancies often arise from differences in sample purity, heating rates, or atmospheric conditions (e.g., oxidative vs. inert). To mitigate:

  • Perform thermogravimetric analysis (TGA) under controlled nitrogen/argon flow.
  • Use differential scanning calorimetry (DSC) to identify phase transitions.
  • Compare results with high-purity reference standards (e.g., NIST-certified materials) .

Q. What role does this compound play in synthesizing high-performance polymers?

The compound serves as a monomer for polyimides and polyesters with enhanced thermal stability (>300°C) and low dielectric constants. For example, condensation with diamines yields fluorinated polyimides used in microelectronics. Key considerations:

  • Optimize stoichiometry to prevent cross-linking.
  • Monitor reaction kinetics via in-situ FTIR to avoid side reactions (e.g., decarboxylation).
  • Post-polymerization purification via dialysis removes unreacted monomers .

Methodological Considerations

Q. How can researchers optimize solvent selection for recrystallizing this compound?

Use a solvent polarity gradient (e.g., water/ethanol mixtures) to balance solubility and yield. Polar aprotic solvents like DMF dissolve the acid at elevated temperatures but may require anti-solvents (e.g., hexane) for crystallization. Monitor crystal growth via microscopy to ensure uniformity .

Q. What strategies improve the reproducibility of fluorination reactions in phthalic acid derivatives?

  • Standardize fluorinating agent equivalents (e.g., 2.2 eq Selectfluor™).
  • Pre-dry substrates and solvents to minimize hydrolysis side reactions.
  • Use Schlenk lines for oxygen-sensitive steps.
  • Validate reaction progress with TLC (silica gel, UV-active spots) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.